molecular formula C12H9FN2O B11891742 5-(4-Fluorophenyl)nicotinamide CAS No. 1356110-50-3

5-(4-Fluorophenyl)nicotinamide

Cat. No.: B11891742
CAS No.: 1356110-50-3
M. Wt: 216.21 g/mol
InChI Key: FNPVSJRVNBSKFQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H9FN2O. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a 4-fluorophenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)nicotinamide typically involves the condensation of 4-fluoroaniline with nicotinic acid or its derivatives. One common method is the reaction of 4-fluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi, thereby exerting antifungal effects . The compound’s fluorine atom enhances its binding affinity to the target enzyme, making it more effective .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and 4-fluorophenyl moieties. This combination imparts specific chemical and biological properties, such as enhanced binding to certain enzymes and improved stability .

Properties

CAS No.

1356110-50-3

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16)

InChI Key

FNPVSJRVNBSKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)F

Origin of Product

United States

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